1-(4-{[3-(Thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}phenyl)ethanone
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Overview
Description
1-(4-{[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that features a quinoline core, a thiomorpholine moiety, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
The thiomorpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with a halogenated quinoline intermediate. The final step involves the coupling of the quinoline-thiomorpholine intermediate with an ethanone derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
1-(4-{[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, while the thiomorpholine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Thiomorpholine derivatives: Compounds containing a thiomorpholine moiety, such as thiomorpholine-4-carboxylic acid.
Ethanone derivatives: Compounds with an ethanone group, such as acetophenone.
Uniqueness
1-(4-{[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[4-[[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C22H21N3O2S/c1-15(26)16-6-8-17(9-7-16)24-21-18-4-2-3-5-20(18)23-14-19(21)22(27)25-10-12-28-13-11-25/h2-9,14H,10-13H2,1H3,(H,23,24) |
InChI Key |
DYYPIXYIVJGPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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